![molecular formula C4H3BrN2O3 B590796 2-(5-Bromo-1,3,4-oxadiazol-2-yl)acetic acid CAS No. 1550843-03-2](/img/structure/B590796.png)
2-(5-Bromo-1,3,4-oxadiazol-2-yl)acetic acid
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Description
“2-(5-Bromo-1,3,4-oxadiazol-2-yl)acetic acid” is a compound that contains a 1,3,4-oxadiazole ring, which is a five-membered heterocyclic ring composed of two nitrogen atoms, one oxygen atom, and two carbon atoms . The compound also contains a bromine atom attached to the oxadiazole ring .
Synthesis Analysis
The synthesis of 1,3,4-oxadiazole derivatives, such as “2-(5-Bromo-1,3,4-oxadiazol-2-yl)acetic acid”, often involves the cyclization of benzophenone hydrazide, followed by the nucleophilic alkylation of the heterocyclic scaffold . Various methods of synthesis have been discussed in the literature .Molecular Structure Analysis
The molecular structure of “2-(5-Bromo-1,3,4-oxadiazol-2-yl)acetic acid” includes a 1,3,4-oxadiazole ring, which is a five-membered heterocyclic ring composed of two nitrogen atoms, one oxygen atom, and two carbon atoms . The compound also contains a bromine atom attached to the oxadiazole ring .Chemical Reactions Analysis
The chemical reactions involving “2-(5-Bromo-1,3,4-oxadiazol-2-yl)acetic acid” and similar compounds often involve the formation or modification of the 1,3,4-oxadiazole ring . The properties of these compounds can vary depending on the substituents attached to the oxadiazole ring .Physical And Chemical Properties Analysis
The physical and chemical properties of “2-(5-Bromo-1,3,4-oxadiazol-2-yl)acetic acid” and similar compounds can vary depending on their structure. For example, these compounds can range from relatively inert to extremely sensitive in terms of their response to heat and impact .Mechanism of Action
The mechanism of action of “2-(5-Bromo-1,3,4-oxadiazol-2-yl)acetic acid” and similar compounds often involves their interaction with biological targets. For example, many oxadiazole derivatives exhibit antibacterial, antiviral, blood pressure lowering, antifungal, antineoplastic, anticancer, antioxidant, anti-inflammatory, and analgesic properties .
Future Directions
properties
IUPAC Name |
2-(5-bromo-1,3,4-oxadiazol-2-yl)acetic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3BrN2O3/c5-4-7-6-2(10-4)1-3(8)9/h1H2,(H,8,9) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JHMQCMDNKLSKEG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1=NN=C(O1)Br)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H3BrN2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.98 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(5-Bromo-1,3,4-oxadiazol-2-yl)acetic acid |
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